Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate
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Overview
Description
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate is a fluorinated benzimidazole derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of a trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the chemical behavior of the molecule. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . This reaction is often carried out under acidic conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been employed for the direct functionalization of imidazole and benzimidazole derivatives .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate has a wide range of scientific research applications:
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific enzymes and signaling pathways, depending on the context .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-1H-imidazole
- 2-Trifluoromethylbenzimidazole
- N-methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid
Comparison: Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate is unique due to the presence of both a methyl and a trifluoromethyl group, which significantly enhances its chemical stability and reactivity compared to similar compounds. The trifluoromethyl group also imparts unique electronic properties, making this compound particularly valuable in pharmaceutical and industrial applications .
Properties
Molecular Formula |
C11H9F3N2O2 |
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Molecular Weight |
258.20 g/mol |
IUPAC Name |
methyl 3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-16-8-6(9(17)18-2)4-3-5-7(8)15-10(16)11(12,13)14/h3-5H,1-2H3 |
InChI Key |
QJIKTTIODCMOAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N=C1C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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